
2,2-ジフルオロ-2-(p-トリル)酢酸エチル
概要
説明
Ethyl 2,2-difluoro-2-(p-tolyl)acetate is an organic compound with the molecular formula C11H12F2O2. It is characterized by the presence of a difluoromethyl group attached to a p-tolyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
Ethyl 2,2-difluoro-2-(p-tolyl)acetate finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(p-tolyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high-purity products.
化学反応の分析
Types of Reactions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of new fluorinated compounds.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
作用機序
The mechanism of action of ethyl 2,2-difluoro-2-(p-tolyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The precise pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be compared with other similar compounds such as:
Ethyl 2,2-difluoroacetate: Lacks the p-tolyl group, resulting in different reactivity and applications.
Methyl 2,2-difluoro-2-(p-tolyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
2,2-Difluoro-2-(p-tolyl)acetic acid:
Ethyl 2,2-difluoro-2-(p-tolyl)acetate stands out due to its unique combination of a difluoromethyl group and an ethyl ester, providing distinct properties and reactivity compared to its analogs.
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLSHALHZBESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565012 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131323-06-3 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

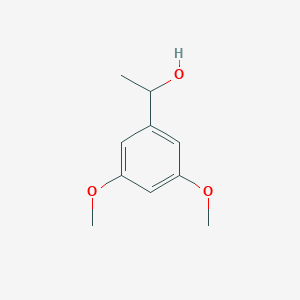
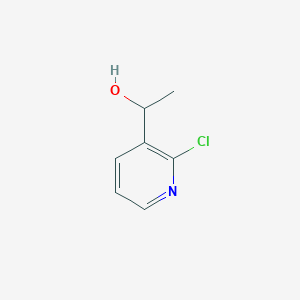
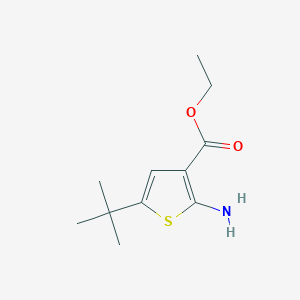
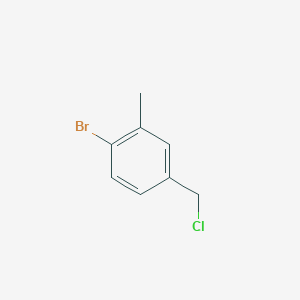
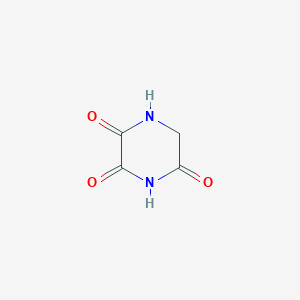
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
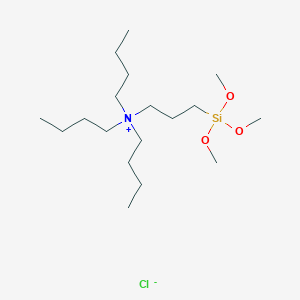
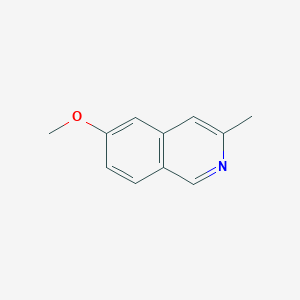
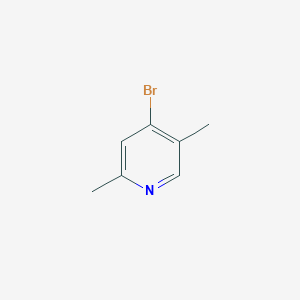

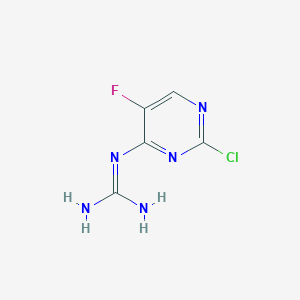
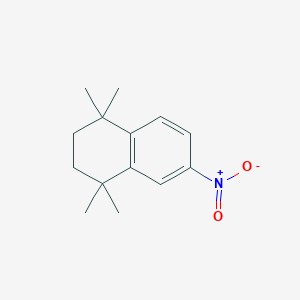
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
